![molecular formula C18H14FN3O B5705624 2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5705624.png)
2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in medicine.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also induce cell death in cancer cells by activating a specific pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile can inhibit the growth of cancer cells and induce cell death. It has also been shown to have anti-inflammatory activity and may be useful in the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile in lab experiments is its potential as a selective COX-2 inhibitor. This could make it useful in the development of new anti-inflammatory drugs. However, one limitation is that the compound has not yet been extensively studied in clinical trials, so its safety and efficacy are not fully understood.
Future Directions
There are several potential future directions for research on 2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile. One area of interest is its potential as a cancer treatment. Further studies could investigate the compound's effectiveness against different types of cancer and its safety in humans. Another potential direction is the development of new anti-inflammatory drugs based on the compound's COX-2 inhibiting activity. Finally, research could investigate the compound's potential as a treatment for other diseases, such as Alzheimer's and Parkinson's.
Synthesis Methods
The synthesis of 2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile involves a multi-step process that starts with the reaction of 2-fluoroaniline with 4-methylbenzyl chloride to form N-(4-methylbenzyl)-2-fluoroaniline. This compound then undergoes cyclization with ethyl cyanoacetate in the presence of sodium ethoxide to form 2-(2-fluorophenyl)-5-(4-methylbenzylamino)-1,3-oxazole. Finally, the oxazole compound is treated with sodium cyanide to form 2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile.
Scientific Research Applications
2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile has been studied for its potential applications in medicine, particularly in the treatment of cancer. Research has shown that the compound has anti-tumor activity and can induce cell death in cancer cells. It has also been studied for its potential as a selective COX-2 inhibitor, which could make it useful in the treatment of inflammation and pain.
properties
IUPAC Name |
2-(2-fluorophenyl)-5-[(4-methylphenyl)methylamino]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O/c1-12-6-8-13(9-7-12)11-21-18-16(10-20)22-17(23-18)14-4-2-3-5-15(14)19/h2-9,21H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFBJBOIRWIFHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CC=C3F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile |
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